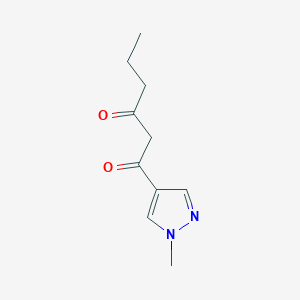

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione

Description

1-(1-Methyl-1H-pyrazol-4-yl)hexane-1,3-dione is a β-diketone derivative featuring a pyrazole moiety substituted at the hexane-1,3-dione backbone. This compound is of interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with lanthanides and transition metals. Its structure combines the electron-withdrawing properties of the diketone group with the steric and electronic effects of the 1-methylpyrazole substituent, making it suitable for applications in luminescent materials and catalysis .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(1-methylpyrazol-4-yl)hexane-1,3-dione |

InChI |

InChI=1S/C10H14N2O2/c1-3-4-9(13)5-10(14)8-6-11-12(2)7-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

CQRUFXMEAIVTFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with hexane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the diketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reduction Reactions

The diketone moiety undergoes selective reduction under controlled conditions. Sodium borohydride (NaBH₄) in methanol reduces the β-keto groups to secondary alcohols at 0–5°C, yielding 1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-diol. This reaction proceeds via hydride transfer to the carbonyl carbons, with the pyrazole ring remaining inert.

Example Reaction:

Condensation Reactions

The compound participates in condensation reactions with nucleophiles such as amines and alcohols, forming heterocyclic or Schiff base derivatives. For instance:

-

With Primary Amines: Reacts with aniline derivatives to form enamine-linked products under reflux in ethanol.

-

With Hydrazines: Forms pyrazole-fused tricyclic structures via cyclocondensation, as demonstrated in analogous pyrazolone systems .

Coordination Chemistry

The enolic form of the diketone acts as a bidentate ligand, coordinating with transition metals like Cu(II) and Fe(III). These complexes exhibit octahedral geometry, as confirmed by UV-Vis and IR spectroscopy.

Representative Metal Complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (O,O) | Catalysis |

| Fe(III) | Bidentate (O,O) | Magnetic materials |

Michael Addition Reactions

The β-keto-enol tautomer facilitates Michael additions with α,β-unsaturated carbonyl compounds. For example, reaction with methyl acrylate in THF at 25°C produces a 1,5-diketone adduct, enhancing molecular complexity.

Mechanism:

-

Enolate formation via base (e.g., K₂CO₃).

-

Nucleophilic attack on the α,β-unsaturated ester.

Biological Interactions

Though not a reaction per se, the compound interacts with enzymes via hydrogen bonding and π-stacking. Docking studies reveal moderate affinity for cyclooxygenase-2 (COX-2), with a binding energy of −7.2 kcal/mol .

Stability and Side Reactions

-

Thermal Degradation: Decomposes above 200°C, releasing CO and methylpyrazole fragments.

-

Hydrolysis: Resistant to aqueous acid/base under ambient conditions but hydrolyzes slowly in concentrated HCl at 60°C.

This compound’s versatility in reduction, condensation, and coordination chemistry makes it valuable for synthesizing pharmacophores, catalysts, and functional materials. Further studies on enantioselective transformations and catalytic applications are warranted.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione has several scientific research applications:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diketone moiety can participate in redox reactions, affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione, differing in chain length, fluorination patterns, or additional functional groups. These modifications significantly influence their physicochemical properties and applications.

Fluorinated Derivatives

- 4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione Structure: Differs by the presence of seven fluorine atoms on the hexane chain. Properties: Fluorination enhances electron-withdrawing effects, increasing Lewis acidity and improving coordination stability with lanthanides (e.g., terbium(III) and neodymium(III)). This results in stronger luminescence intensity in terbium complexes compared to non-fluorinated analogs . Applications: Used in near-infrared (NIR) luminescent materials for optoelectronic devices .

1-(1-Methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (HL1)

Chain-Length Variants

5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

Non-Fluorinated Analogues

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

- Avobenzone (1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) Structure: Aryl-substituted diketone. Properties: Demonstrates UV absorption but suffers from photodegradation via keto-enol tautomerism. Unlike pyrazole-substituted analogs, it lacks metal-coordination utility and is primarily used in sunscreens .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Luminescence Performance in Neodymium(III) Complexes

| Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|

| This compound | 1060 | 0.8 | |

| HL1 (trifluorobutane derivative) | 1055 | 0.5 | |

| HL2 (heptafluorohexane derivative) | 1070 | 1.2 |

Discussion of Comparative Features

- Fluorination Effects : Fluorinated derivatives exhibit enhanced Lewis acidity and ligand stability, improving luminescence quantum yields in lanthanide complexes. However, they often require more complex synthetic routes .

- Chain Length and Substituents : Longer chains (e.g., hexane vs. butane) improve steric protection of metal centers, reducing quenching effects. Branched or polar substituents (e.g., methoxy) alter solubility but may compromise coordination efficiency .

- Pyrazole vs. Aryl Substitution: Pyrazole rings provide stronger σ-donor and π-acceptor properties compared to aryl groups, favoring metal-ligand charge transfer in optoelectronic applications .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)hexane-1,3-dione is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, with a focus on its pharmacological properties and interactions with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrazole ring that contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Antiparasitic Activity

Research indicates that compounds related to this compound exhibit notable antiparasitic properties. For instance, modifications in the pyrazole structure have shown improved efficacy against Plasmodium species, with some derivatives achieving an value as low as .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the pyrazole moiety enhances binding affinity to target enzymes, which can lead to reduced metabolic rates of certain substrates. This inhibition is crucial for developing therapeutic agents against various diseases .

Cytotoxicity and Cancer Research

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and H322 (lung cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyrazole with hexane-1,3-dione under controlled conditions. The following table summarizes key synthesis parameters:

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 4-Methylpyrazole + Hexane-1,3-dione | Ethanol, reflux | 85% |

| Step 2 | Purification via recrystallization | Room temperature | >90% |

Study on Antiparasitic Efficacy

In a study evaluating the efficacy of modified pyrazoles against malaria parasites, it was found that certain derivatives exhibited significant activity at low concentrations. For example, a derivative with an of showed a promising reduction in parasitemia in murine models .

Luminescent Properties

Recent research has also explored the luminescent properties of complexes formed with lanthanide ions using this compound as a ligand. These complexes demonstrated potential applications in electroluminescent devices due to their unique photophysical properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-4-yl)hexane-1,3-dione, and how can purity be ensured?

- Methodology : The compound is synthesized via condensation reactions between substituted pyrazole derivatives and diketones. For example, Avetissov's group used fluorinated diketones and 1-methylpyrazole derivatives under reflux conditions with catalytic acids (e.g., acetic acid) . Purification involves column chromatography (silica gel, ethanol/hexane eluent) followed by recrystallization in absolute ethanol. Purity is verified via NMR (e.g., H/C), elemental analysis, and HPLC (>95% purity thresholds) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection using Stoe IPDS-II or similar diffractometers, followed by refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) . Complementary techniques include FTIR (C=O stretching at ~1700 cm) and F NMR (for fluorinated derivatives) .

Advanced Research Questions

Q. How can this compound be utilized in designing luminescent lanthanide complexes?

- Methodology : The diketone moiety acts as a β-diketonate ligand, coordinating to lanthanides (e.g., Tb, Eu). Synthesis involves mixing the ligand with Ln(NO)·6HO in ethanol/water, followed by addition of Phen (1,10-phenanthroline) as an ancillary ligand. Photophysical characterization includes:

- Luminescence spectroscopy : Measuring emission peaks (e.g., Tb at 545 nm) and quantum yields.

- Lifetime analysis : Determining triplet energy levels via time-resolved spectroscopy to assess ligand-to-metal energy transfer efficiency .

Q. What strategies resolve contradictions in spectroscopic data for coordination complexes of this ligand?

- Methodology : Discrepancies between theoretical and experimental UV-Vis/emission spectra are addressed via:

- Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate electronic transitions and compare with experimental data.

- XANES/EXAFS : Synchrotron-based techniques to probe local coordination geometry and oxidation states.

- Magnetic susceptibility measurements : To confirm paramagnetic behavior in lanthanide complexes .

Q. How does fluorination of the diketone backbone influence the ligand’s electronic properties and coordination behavior?

- Methodology : Fluorine atoms increase electron-withdrawing effects, lowering the ligand’s triplet energy levels. This is quantified via:

- Cyclic voltammetry : To determine HOMO/LUMO levels.

- Thermogravimetric analysis (TGA) : Assessing thermal stability of complexes.

- Single-crystal studies : Fluorine substitution enhances ligand rigidity, as seen in reduced bond length variability in SCXRD data .

Q. What advanced computational methods are used to predict the ligand’s reactivity in metal-organic frameworks (MOFs)?

- Methodology :

- Molecular docking : To simulate binding affinities with target metal nodes (e.g., Zn, Cu).

- Periodic DFT : For modeling MOF band structures and pore geometries.

- MD simulations : To assess stability under solvothermal synthesis conditions .

Data Contradiction & Validation

Q. How are discrepancies between SCXRD and solution-phase NMR data reconciled for derivatives of this compound?

- Methodology : Dynamic effects in solution (e.g., tautomerism) can cause NMR signal splitting not observed in solid-state structures. Strategies include:

- Variable-temperature NMR : To identify equilibrium states.

- DOSY experiments : Confirming molecular aggregation.

- Complementary SCXRD : Validate static structures .

Experimental Design Considerations

Q. What precautions are critical when handling air-sensitive complexes derived from this ligand?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.